5-bromo-7-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-7-METHYL-1-[3-(2-METHYLPHENOXY)PROPYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and drugs, playing a crucial role in cell biology . This compound, like other indole derivatives, is of interest for its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 5-BROMO-7-METHYL-1-[3-(2-METHYLPHENOXY)PROPYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves several steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Chemical Reactions Analysis
Indole derivatives, including 5-BROMO-7-METHYL-1-[3-(2-METHYLPHENOXY)PROPYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE, undergo various chemical reactions such as oxidation, reduction, and substitution . Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Indole derivatives have diverse biological and clinical applications . They exhibit activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These properties make them valuable in scientific research for developing new therapeutic agents and studying biological processes.
Mechanism of Action
The mechanism of action of indole derivatives involves their interaction with various molecular targets and pathways . For example, they can bind to multiple receptors with high affinity, influencing cellular processes and signaling pathways. The specific mechanism of action for 5-BROMO-7-METHYL-1-[3-(2-METHYLPHENOXY)PROPYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE would depend on its structure and the biological context in which it is studied.
Comparison with Similar Compounds
Similar compounds to 5-BROMO-7-METHYL-1-[3-(2-METHYLPHENOXY)PROPYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE include other indole derivatives such as indole-3-acetic acid and various substituted indoles These compounds share the indole nucleus but differ in their substituents, leading to variations in their biological activities and applications
Properties
Molecular Formula |
C19H18BrNO3 |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
5-bromo-7-methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione |
InChI |
InChI=1S/C19H18BrNO3/c1-12-6-3-4-7-16(12)24-9-5-8-21-17-13(2)10-14(20)11-15(17)18(22)19(21)23/h3-4,6-7,10-11H,5,8-9H2,1-2H3 |
InChI Key |
XFOGUUYTJZKECH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=C(C=C(C=C3C)Br)C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.